Aldose Reductase Inhibitory Potency
Triptocalline A (IC50 = 14 μM) exhibits moderate aldose reductase inhibitory activity that is distinct from the more potent mangiferin (IC50 = 3.2 μM) and the less potent regeol A (IC50 = 30 μM), positioning it as a structurally differentiated scaffold for SAR exploration [1][2].
| Evidence Dimension | Aldose reductase inhibitory activity (IC50) |
|---|---|
| Target Compound Data | 14 μM |
| Comparator Or Baseline | Tingenone (13 μM), Tingenine B (7.0 μM), Regeol A (30 μM), Mangiferin (3.2 μM), 3β,22β-Dihydroxyolean-12-en-29-oic acid (26 μM), Celahin C (95 μM), Epalrestat (0.0072 μM) |
| Quantified Difference | Triptocalline A is 2.1-fold less potent than mangiferin, 2.1-fold more potent than regeol A, and 6.8-fold more potent than celahin C. |
| Conditions | Rat lens homogenate supernatant; 180 mM Na,K-phosphate buffer (pH 7.0), 100 mM Li2SO4, 0.03 mM NADPH, 1 mM dL-glyceraldehyde; 30 °C; 30 min incubation; fluorescence detection at 360/460 nm. |
Why This Matters
Procurement decisions for aldose reductase inhibitor screening panels require precise IC50 data to select compounds with appropriate potency windows; Triptocalline A's intermediate potency (14 μM) makes it suitable as a reference standard or as a scaffold for medicinal chemistry optimization, whereas mangiferin's higher potency (3.2 μM) may mask subtle SAR trends.
- [1] PMC Table 3. IC50 (μM) values for aldose reductase inhibition. Data extracted from J Nat Prod. 2003;66(9):1191-1196. Available at: https://pmc.ncbi.nlm.nih.gov/articles/PMC8159842/table/Tab3/ View Source
- [2] Morikawa T, et al. Structures of new friedelane-type triterpenes and eudesmane-type sesquiterpene and aldose reductase inhibitors from Salacia chinensis. J Nat Prod. 2003;66(9):1191-1196. PMID: 14510595. View Source
